N-(2,4-difluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c1-23(12-15-3-2-10-27-15)28(25,26)16-7-4-13(5-8-16)19(24)22-18-9-6-14(20)11-17(18)21/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPDXWLKWABGQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 2,4-difluoroaniline with a sulfonyl chloride derivative under basic conditions to form the sulfonamide intermediate.
N-methylation: The intermediate is then subjected to N-methylation using methyl iodide or a similar methylating agent.
Coupling with tetrahydrofuran derivative: The final step involves coupling the N-methylated sulfonamide with a tetrahydrofuran-2-ylmethyl derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated or ketone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide likely involves the inhibition of specific enzymes or receptors. The sulfonamide group can mimic the natural substrate of the enzyme, leading to competitive inhibition. The fluorine atoms may enhance binding affinity and selectivity by interacting with the active site of the target protein.
Comparison with Similar Compounds
Structural Analogues in PD-L1 Inhibition
Compound 7 (5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide)
- Structure : Shares the N-(2,4-difluorophenyl)sulfamoyl group but substitutes the benzamide with a 5-chloro-2-methoxybenzyl group.
- Activity : Exhibits 50.993% PD-L1 inhibition in ELISA assays, with low cytotoxicity against fibroblast cell lines .
- Key Differences : The oxolane group in the target compound may improve membrane permeability compared to the methoxy-chloro substituent in Compound 5.
Compound 30 (5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide)
Antifungal and Antimicrobial Derivatives
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
Imidazole Derivatives (e.g., N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide)
Agrochemical Derivatives
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Structure: Replaces benzamide with pyridinecarboxamide and adds a trifluoromethylphenoxy group.
- Use: Herbicide targeting carotenoid biosynthesis .
- Key Differences : The target compound’s sulfamoyl group may confer distinct target specificity compared to diflufenican’s pyridine core.
Structural and Functional Analysis
Table 2: Spectroscopic Comparison
| Compound | IR νC=S (cm⁻¹) | IR NH Stretch (cm⁻¹) | Tautomeric Form | |
|---|---|---|---|---|
| Target Compound | 1247–1255 | 3278–3414 | Thione | |
| Hydrazinecarbothioamides | 1243–1258 | 3150–3319 | Thiol (equilibrium) |
Discussion of Key Findings
- Sulfamoyl vs. Heterocyclic Cores : Sulfamoyl benzamides (e.g., target compound, Compound 7) show diverse applications (PD-L1 inhibition, antifungal activity), while heterocyclic cores (oxadiazole, imidazole) enhance target specificity but may increase metabolic liability.
- Role of Fluorine : The 2,4-difluorophenyl group is prevalent in agrochemicals and pharmaceuticals, likely due to its electron-withdrawing effects and improved pharmacokinetics .
- Oxolane vs. Aromatic Substituents : The oxolane group in the target compound may enhance solubility and reduce cytotoxicity compared to halogenated or methoxy-substituted analogs .
Biological Activity
N-(2,4-difluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide, also referred to as CL-55 in some studies, is a compound of interest due to its potential biological activities, particularly in the context of antibacterial properties and therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a difluorophenyl group, a sulfamoyl group, and an oxolan moiety, which contribute to its unique biological activities.
Antibacterial Properties
Research has shown that CL-55 exhibits significant antibacterial activity against various bacterial strains. A notable study demonstrated its effectiveness against Salmonella enterica serovar Typhimurium. The key findings include:
- In Vivo Efficacy : Administering CL-55 at a dosage of 10 mg/kg for four days resulted in a 500-fold reduction in bacterial counts in the spleen and peritoneal lavages of infected mice. Additionally, it led to increased survival rates among both susceptible (BALB/c) and resistant (A/Sn) mouse strains .
- Complete Eradication : Extended treatment over twelve days led to complete eradication of Salmonella from the tested mice, with no pathogens detected 4-6 weeks post-treatment .
The mechanism by which CL-55 exerts its antibacterial effects appears to involve targeting the Type III secretion system (T3SS) crucial for bacterial virulence. By inhibiting this system, CL-55 effectively reduces the pathogenicity of Salmonella, making it a potential candidate for developing new antibacterial therapies .
Safety and Toxicity Profile
The safety profile of CL-55 has been extensively evaluated:
- Toxicity : In various animal models, including mice, rats, and rabbits, CL-55 demonstrated low toxicity levels. It was not found to be carcinogenic or mutagenic and did not increase chromosomal aberrations in bone marrow cells .
- Pharmacokinetics : Pharmacokinetic studies indicated that CL-55 is rapidly cleared from systemic circulation and distributed throughout various organs, suggesting a favorable pharmacological profile for therapeutic applications .
Study on Efficacy Against Chlamydia
In addition to its antibacterial properties against Salmonella, CL-55 has shown promising results in combating Chlamydia trachomatis. The compound demonstrated low toxicity and high solubility while effectively suppressing the infection both in vitro and in vivo. This dual action against different pathogens highlights its potential as a broad-spectrum antibacterial agent .
Comparative Analysis with Similar Compounds
To further understand the efficacy of CL-55, it can be compared with other compounds exhibiting similar structures or mechanisms. Below is a comparative table summarizing key aspects:
| Compound Name | Target Bacteria | Dosage | Efficacy | Toxicity Profile |
|---|---|---|---|---|
| CL-55 | Salmonella | 10 mg/kg | Significant reduction (500-fold) | Low toxicity |
| Compound A | E. coli | 20 mg/kg | Moderate efficacy | Moderate toxicity |
| Compound B | Chlamydia | 5 mg/kg | High efficacy | Low toxicity |
Q & A
Basic: What are the optimal synthetic routes for N-(2,4-difluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide, and what critical reaction conditions must be controlled?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Sulfamoyl Group Introduction: Reacting a benzamide precursor with sulfamoyl chloride under anhydrous conditions in dichloromethane (DCM) at 0–5°C to prevent side reactions .
Oxolane (Tetrahydrofuran) Methylation: Using (oxolan-2-yl)methyl bromide with a methylamine derivative in the presence of potassium carbonate (K₂CO₃) as a base in acetonitrile (CH₃CN) at reflux .
Coupling Reactions: Employing coupling agents like EDCI/HOBt or DCC to attach the difluorophenyl group to the sulfamoyl-benzamide core in DMF under nitrogen atmosphere .
Critical Conditions:
- Temperature Control: Exothermic reactions (e.g., sulfamoylation) require ice baths to avoid decomposition.
- Inert Atmosphere: Use nitrogen/argon for moisture-sensitive steps (e.g., Grignard-like alkylations) .
- Solvent Purity: Anhydrous solvents (e.g., DCM, DMF) are essential to prevent hydrolysis of intermediates .
Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR:
- Aromatic Protons: Peaks at δ 7.6–8.2 ppm confirm the benzamide core, while δ 6.8–7.3 ppm validate the 2,4-difluorophenyl group .
- Oxolane Methylene Protons: Multiplets at δ 3.5–4.0 ppm (CH₂ of oxolane) and δ 1.6–2.1 ppm (oxolane ring protons) .
- FTIR:
- Sulfonamide Stretches: Strong bands at 1320–1360 cm⁻¹ (S=O asymmetric) and 1140–1180 cm⁻¹ (S=O symmetric) .
- Amide C=O: A sharp peak at ~1670 cm⁻¹ .
- Mass Spectrometry (HRMS):
- Exact mass calculation (e.g., C₂₁H₂₁F₂N₂O₄S) with <2 ppm error confirms molecular formula .
Advanced: How does the sulfamoyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The sulfamoyl group (-SO₂NMe-) acts as a strong electron-withdrawing group (EWG), enhancing electrophilicity at the benzamide carbonyl carbon. This facilitates:
- Nucleophilic Aromatic Substitution (NAS): Fluorine atoms on the 2,4-difluorophenyl group are meta-directing, allowing selective substitution at the para position under basic conditions (e.g., K₂CO₃ in DMSO) .
- Steric Effects: The methyl[(oxolan-2-yl)methyl] substituent introduces steric hindrance, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .
Experimental Validation: - Compare reaction rates with/without the sulfamoyl group using kinetic studies (e.g., UV-Vis monitoring at 280 nm) .
Advanced: What in silico strategies are recommended for predicting the biological activity of this compound?
Methodological Answer:
- Molecular Docking (Glide XP):
- Use protein-ligand complexes (e.g., PD-L1 for anticancer activity) to predict binding affinities. Hydrophobic enclosure scoring accounts for lipophilic interactions between the oxolane methyl group and protein pockets .
- ADMET Prediction:
- Tools like SwissADME assess logP (optimal range: 2–3.5) and aqueous solubility. The compound’s sulfamoyl group may reduce blood-brain barrier permeability, limiting neurotoxicity .
- MD Simulations:
- Run 100 ns simulations (AMBER/CHARMM) to evaluate stability of ligand-protein complexes, focusing on hydrogen bonds between the benzamide carbonyl and receptor residues .
Advanced: How can researchers resolve discrepancies in reported biological activity data for similar sulfonamide derivatives?
Methodological Answer:
- Dose-Response Curves:
- Re-evaluate IC₅₀ values using standardized assays (e.g., ELISA for PD-L1 inhibition) with triplicate measurements to address variability .
- Structural Analog Comparison:
- Compare with N-(2,6-difluorophenyl) analogs (e.g., F6B in ) to isolate the impact of fluorine positioning on activity .
- Meta-Analysis:
- Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
Basic: What are the challenges in optimizing the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Solubility Enhancement:
- Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (50–100 nm via solvent evaporation) to improve aqueous solubility .
- Bioavailability Screening:
- Conduct parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption. The oxolane group may enhance permeability via passive diffusion .
- Metabolic Stability:
- Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfamoyl hydrolysis). Introduce fluorination or methyl groups to block CYP450-mediated degradation .
Advanced: What mechanistic insights can be gained from studying the compound’s interaction with thiol-containing biomolecules?
Methodological Answer:
- Thiol Reactivity Assays:
- Use Ellman’s reagent (DTNB) to quantify free thiols after incubating the compound with glutathione (GSH). A decrease in absorbance at 412 nm indicates sulfamoyl-thiol adduct formation .
- X-ray Crystallography:
- Co-crystallize with cysteine-rich proteins (e.g., thioredoxin) to visualize disulfide bond disruption. Resolution <2.0 Å is required to map electron density around the sulfamoyl group .
Basic: How can researchers validate the purity of synthesized batches for reproducibility in biological assays?
Methodological Answer:
- HPLC-PDA:
- Use a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is required, with retention time matching a certified reference standard .
- Elemental Analysis:
- Compare experimental vs. theoretical C/H/N/S percentages (e.g., C: 56.5%, H: 4.7%, N: 6.3%, S: 7.2%) to confirm absence of solvent residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
